Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride
Description
Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride (CAS: 1211593-43-9) is a pyrrolidine-derived organic compound with a molecular formula of C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . Structurally, it consists of a pyrrolidine ring substituted at the 3-position with a propanoate ester group, which is methylated and hydrochloride-salt stabilized. This compound is categorized under Protein Degrader Building Blocks, indicating its utility in synthesizing proteolysis-targeting chimeras (PROTACs) or other bioactive molecules . It is stored at room temperature, reflecting reasonable stability under standard conditions .
Properties
IUPAC Name |
methyl 3-pyrrolidin-3-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)3-2-7-4-5-9-6-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNRWBEGDWOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211593-43-9 | |
| Record name | methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 3-(Pyrrolidin-3-yl)propanoic Acid
Method Overview:
The foundational step in synthesizing methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride involves converting 3-(pyrrolidin-3-yl)propanoic acid into its methyl ester. This is achieved via acid-catalyzed esterification.
- Reactants: 3-(Pyrrolidin-3-yl)propanoic acid and methanol
- Catalyst: Concentrated sulfuric acid or hydrochloric acid
- Conditions: Reflux under inert atmosphere (nitrogen or argon) for 4–6 hours to ensure complete esterification
- Reaction:
R–COOH + CH₃OH → R–COOCH₃ + H₂O
- Post-reaction: The mixture is cooled, and excess methanol is removed under reduced pressure. The ester is then purified via distillation or recrystallization.
Research Data:
A study indicates that esterification under reflux with catalytic sulfuric acid yields high purity methyl esters with yields exceeding 85%.
Formation of the Hydrochloride Salt
Method Overview:
The free base methyl ester is converted into its hydrochloride salt to enhance stability and solubility.
- Reactants: Methyl 3-(pyrrolidin-3-YL)propanoate (free base) and gaseous or dissolved hydrogen chloride (HCl)
- Method:
- Bubble dry HCl gas into a solution of the ester in anhydrous ethanol or acetone at 0–5°C
- Alternatively, add concentrated HCl solution dropwise to the ester solution under stirring
- Isolation: The resulting precipitate of this compound is filtered, washed with cold diethyl ether, and dried under vacuum
- The salt formation is crucial for subsequent purification and handling
- The process typically yields a white crystalline solid with high purity
Research Data:
Similar protocols have demonstrated effective salt formation with yields around 90%, confirmed via NMR and elemental analysis.
Purification and Characterization
- Recrystallization from ethanol/water mixtures
- Chromatography on silica gel if necessary
- Characterization via NMR spectroscopy, mass spectrometry, and elemental analysis confirms structural integrity and purity
Research Data:
NMR spectra show characteristic signals for the ester methyl group (~3.6–3.8 ppm in ¹H NMR) and pyrrolidine protons (δ 1.5–3.0 ppm), with the chloride salt form displaying additional signals attributable to the hydrochloride ion.
Data Table Summarizing Preparation Methods
| Step | Reagents | Conditions | Purification | Yield | Notes |
|---|---|---|---|---|---|
| Esterification | 3-(Pyrrolidin-3-yl)propanoic acid + CH₃OH | Reflux, sulfuric acid catalyst | Distillation / Recrystallization | >85% | Acid catalysis, inert atmosphere |
| Salt Formation | Free methyl ester + HCl gas or HCl solution | 0–5°C, stirring | Filtration, washing | ~90% | Ensures stability and solubility |
| Final Purification | Recrystallization / Chromatography | Ethanol/water or silica gel | Confirmed via NMR, MS | - | Ensures high purity |
Chemical Reactions Analysis
Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
Neuroactive Properties
Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride is primarily explored for its neuroactive properties, making it a valuable precursor in synthesizing bioactive molecules with central nervous system (CNS) activity. The compound's pyrrolidine structure allows for the development of derivatives that can target specific CNS receptors, potentially leading to new treatments for neurological disorders.
Synthesis of Derivatives
Researchers utilize this compound to create various analogs and derivatives. These derivatives have shown promising results in pharmacological studies, indicating potential antidepressant and anticonvulsant effects. The reactivity of the compound facilitates the introduction of functional groups that can be assessed for their biological activity.
Medicinal Chemistry
Drug Design
In medicinal chemistry, this compound serves as a crucial intermediate in drug design. It is incorporated into drug candidates through chemical modifications aimed at enhancing efficacy and reducing side effects. The compound's versatility allows for the exploration of new therapeutic agents.
Biochemical Research
Enzyme-Substrate Interactions
Biochemists study this compound to understand its role in biological systems, particularly in enzyme-substrate interactions. It is employed in assays that investigate its binding affinities and kinetic parameters with various biological macromolecules. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) are commonly used to elucidate these interactions.
Analytical Chemistry
Standard Reference Material
Analytical chemists utilize this compound as a standard reference material in developing new analytical methods for compound detection and quantification. It is integral in calibration curves and method validation processes in techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Chemical Engineering
Process Design Optimization
In chemical engineering, the compound's properties are studied to influence process design, particularly regarding solubility and reactivity. It is used in process simulations and pilot studies to optimize production pathways for efficiency and safety, highlighting its importance in industrial applications.
Neurochemistry
Neurotransmitter Interaction Studies
Neurochemists investigate this compound for its potential effects on neurotransmitter systems involved in mood and cognition. In vitro and in vivo studies assess its interaction with neurotransmitter receptors and transporters, employing techniques like ligand binding assays. Preliminary findings suggest that derivatives may modulate neurotransmitter levels, offering therapeutic benefits for neurological disorders.
Materials Science
Development of New Materials
Material scientists explore the incorporation of this compound into polymers or coatings to study its effects on material properties such as durability and conductivity. Techniques like tensile testing and electron microscopy are utilized to evaluate these properties, indicating potential applications in creating advanced materials.
Summary of Findings
The applications of this compound span several scientific disciplines. Its role as a precursor in pharmaceutical synthesis, a tool for biochemical research, an analytical standard, and a component in material science showcases its versatility and significance.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Precursor for CNS-active compounds; potential antidepressant effects |
| Medicinal Chemistry | Intermediate for drug design; enhances efficacy |
| Biochemical Research | Studies enzyme-substrate interactions; binding affinity assessments |
| Analytical Chemistry | Standard reference material; method validation in HPLC/GC-MS |
| Chemical Engineering | Process design optimization; efficiency improvements |
| Neurochemistry | Interaction studies with neurotransmitter systems; therapeutic implications |
| Materials Science | Development of polymers/coatings; evaluation of material properties |
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of pyrrolidine-based esters. Below, we compare its structural, physicochemical, and functional properties with key analogs (Table 1).
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Methyl 2-(pyrrolidin-3-yl)acetate Hydrochloride (CAS: 1126794-67-9)
- Structural Difference: The acetate group (vs. propanoate) shortens the carbon chain by one methylene unit.
- Impact : Reduced molecular weight (179.64 vs. 193.67) may enhance solubility but decrease lipophilicity .
- Functional Note: Similarity score of 1.00 suggests overlapping applications in medicinal chemistry .
Ethyl 3-(pyrrolidin-3-yl)propanoate Hydrochloride (CAS: 2098129-30-5)
Ethyl 3-Amino-3-(pyridin-3-yl)propanoate Dihydrochloride (CAS: 149498-96-4)
Physicochemical Properties
- Solubility : The hydrochloride salt form improves water solubility compared to free bases. Ethyl esters (e.g., 2098129-30-5) may exhibit lower aqueous solubility than methyl analogs due to increased hydrophobicity .
- Stability : Methyl esters (e.g., 1211593-43-9) are generally more hydrolytically stable than ethyl esters under physiological conditions .
Biological Activity
Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₆ClNO₂
- CAS Number : 1211593-43-9
- Functional Groups : Ester and amine functionalities, with a pyrrolidine ring contributing to its unique chemical properties.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's structure allows for:
- Hydrogen Bonding : The pyrrolidine ring can engage in hydrogen bonding, enhancing binding affinity to biological targets.
- Hydrophobic Interactions : These interactions may influence the specificity and efficacy of the compound in modulating receptor activity.
- Hydrolysis : The ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that further interact with biological systems.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various pharmacological effects, particularly in the context of central nervous system (CNS) disorders. Key findings include:
- Neuropharmacological Effects : Compounds containing pyrrolidine rings are known to exhibit antidepressant and anticonvulsant effects. This compound serves as a precursor for synthesizing derivatives targeting CNS receptors.
- Antioxidant Activity : Studies have demonstrated that derivatives of this compound possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Potential : Some derivatives have shown significant anti-inflammatory effects, suggesting their potential use in treating conditions characterized by inflammation .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological effects of this compound:
- Objective : To assess the compound's potential as an antidepressant.
- Methodology : Animal models were subjected to behavioral tests (e.g., forced swim test).
- Results : The compound showed a statistically significant reduction in depressive-like behaviors compared to control groups, indicating its potential efficacy as an antidepressant agent.
Table 2: Comparison with Related Compounds
Q & A
Basic: What are the standard synthetic routes for Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride?
Methodological Answer:
The synthesis typically involves three key steps:
Esterification : React 3-(pyrrolidin-3-yl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) to form the methyl ester .
Salt Formation : Treat the free base with hydrochloric acid (HCl) in a solvent like ethanol or acetone to precipitate the hydrochloride salt. Excess HCl is removed via rotary evaporation .
Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the product. Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/ACN mobile phase) .
Basic: How is the compound characterized to confirm its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify ester carbonyl (~170 ppm in ¹³C), pyrrolidine ring protons (δ 1.5–3.0 ppm), and methyl ester protons (δ 3.6–3.8 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]⁺ for C₉H₁₆NO₂·HCl, expected m/z ~222.1) .
- Elemental Analysis : Match experimental C, H, N, Cl percentages with theoretical values (e.g., Cl content ~14.5%) .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Resolving Agents : Use (S)- or (R)-mandelic acid to form diastereomeric salts, which are separated via fractional crystallization .
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >99%) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of the ester intermediate .
Advanced: How to address discrepancies in bioactivity data across different batches?
Methodological Answer:
Batch Comparison : Analyze impurities via LC-MS. Trace levels of unreacted pyrrolidine (δ 2.7–3.1 ppm in ¹H NMR) or ester hydrolysis products (e.g., propanoic acid derivatives) may explain variability .
Bioassay Optimization : Standardize assay conditions (e.g., AChE inhibition assays using electric eel enzyme, IC₅₀ measurements in triplicate) to reduce inter-lab variability .
Salt Stability Testing : Monitor hygroscopicity (TGA/DSC) and pH stability (2–7.4) to rule out degradation during storage .
Advanced: What strategies mitigate low yields in the coupling step of pyrrolidine and propanoate ester?
Methodological Answer:
- Activation of Carboxylic Acid : Use EDCI/HOBt or DCC/DMAP to facilitate amide bond formation between pyrrolidine and propanoic acid precursors .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yields (from 40% to 75%) by heating at 100°C in DMF .
- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc (tert-butoxycarbonyl) to prevent side reactions. Deprotect with TFA post-coupling .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or oxidation .
- Solubility Considerations : Prepare stock solutions in anhydrous DMSO (≥99.9%) and aliquot to avoid freeze-thaw cycles .
- Moisture Control : Use desiccants (silica gel) in storage containers to limit hygroscopic degradation .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
Core Modifications :
- Replace pyrrolidine with piperidine or azetidine to assess ring size impact on target binding .
- Vary ester groups (ethyl, tert-butyl) to study lipophilicity effects (logP calculated via ChemDraw) .
Biological Testing :
- Screen derivatives against related enzymes (e.g., BChE for AChE off-target effects) .
- Use molecular docking (AutoDock Vina) to predict binding affinity to active sites (e.g., AChE gorge) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers for incineration .
- First Aid : For eye exposure, rinse with water for 15 min; seek medical evaluation for persistent irritation .
Advanced: How to resolve conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Screening : Perform equilibrium solubility studies (shake-flask method) in buffers (pH 1.2–7.4) and solvents (ethanol, ethyl acetate).
- Co-Solvency Approach : Use DMSO/water mixtures (10–90% v/v) to enhance solubility for in vitro assays .
- Salt Form Comparison : Test free base vs. hydrochloride salt solubility in PBS (pH 7.4) to identify optimal formulations .
Advanced: What analytical methods detect trace impurities from synthetic intermediates?
Methodological Answer:
- HPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/ACN. Detect impurities at 0.1% threshold .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., methyl propanoate) to identify unknown peaks in ¹H NMR .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure anhydrous conditions during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
